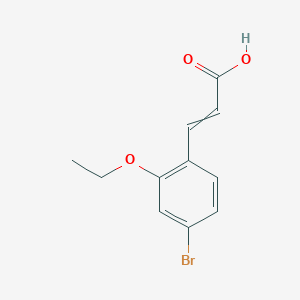

3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid

Description

3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid with a phenyl ring substituted by bromine (position 4) and ethoxy (position 2) groups. Its molecular formula is C₁₁H₁₁BrO₃, and its structure features a conjugated double bond between the β-carbon of the propenoic acid moiety and the aromatic ring. The ethoxy group enhances lipophilicity, while the bromine atom may influence electronic properties and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

3-(4-bromo-2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCUVOHRNAJVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid typically involves the bromination of 2-ethoxyphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromo and ethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The prop-2-enoic acid moiety can participate in various biochemical pathways, modulating the activity of specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Position and Halogen/Functional Group Variations

The biological and chemical properties of arylpropenoic acids are highly dependent on substituent positions and functional groups. Key comparisons include:

- Positional Isomerism : Bromine at position 4 (target compound) vs. 3 () alters electronic effects and steric hindrance, impacting reactivity in cyclization reactions .

- Halogen vs. Oxygenated Groups : Fluorine () increases electrophilicity compared to ethoxy, favoring nucleophilic attacks, while hydroxyl groups (ferulic acid) enable hydrogen bonding .

- Saturated vs. Unsaturated Backbone: The propenoic acid’s double bond (target compound) enables conjugate addition reactions, unlike saturated analogs () .

Biological Activity

3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid, a phenolic derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a bromo group and an ethoxy substituent on the phenyl ring, contributing to its unique chemical reactivity and potential biological effects. The propenoic acid moiety allows it to interact with various biological targets, influencing enzymatic and receptor activities.

The mechanism of action for 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell growth and survival.

- Receptor Modulation : Interaction with various receptors can influence signaling pathways critical for cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid exhibit antimicrobial activity. For instance, studies have shown that brominated compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid | Staphylococcus aureus | < 64 |

| Similar brominated compounds | E. coli | < 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been shown to reduce cell viability in cancer cell lines, including those associated with diffuse large B-cell lymphoma (DLBCL). The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with fatty acid metabolism pathways .

| Cell Line | IC50 (µM) |

|---|---|

| DLBCL | 15.8 ± 0.6 |

| A549 (lung cancer) | 64% viability reduction |

Case Studies

- Study on DLBCL : A recent study highlighted the role of fatty acid metabolism in DLBCL cell survival. Targeting this pathway with compounds like 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid resulted in significant cell death, providing a basis for further therapeutic exploration .

- Antimicrobial Screening : Another investigation screened various brominated compounds against multidrug-resistant pathogens, demonstrating that structural modifications significantly affect their antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.